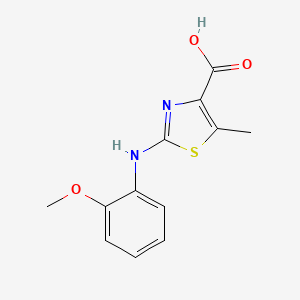

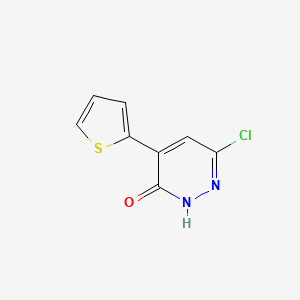

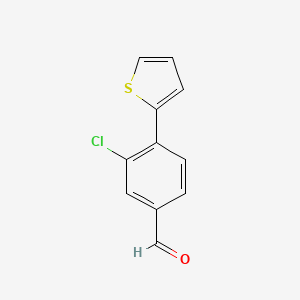

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

Descripción general

Descripción

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and ubiquity. It is a component of several important biomolecules, including thiamine (vitamin B1) and the antibiotic penicillin .

Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, particularly at the sulfur and nitrogen sites. The carboxylic acid group could also participate in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and position of the functional groups .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

A study by Dovlatyan et al. (2004) explores the acylation and methylation processes to derive 2-methylamino-4-methylthiazole-5-carboxylic acid from thiazolecarboxylic acid derivatives. This work underscores the chemical's utility in synthesizing complex molecules, including esters and anilide derivatives, showcasing its versatility in organic chemistry applications (Dovlatyan et al., 2004).

Novel Drug Design

Research by Babu et al. (2016) focuses on synthesizing 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, highlighting the compound's potential in developing new antithrombotic agents. The study elaborates on its in vivo activity, demonstrating the chemical's significant role in medicinal chemistry and drug discovery processes (Babu et al., 2016).

Catalysts and Chemical Reactions

Potkin et al. (2019) delve into the functional derivatives of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, including those containing isoxazole and isothiazole heterocycles. This research emphasizes the role of the subject compound in catalyzing chemical reactions, particularly in the formation of complexes with palladium(II) chloride, which are crucial for facilitating the Suzuki reaction in water without organic solvents. It highlights the efficiency of these processes in organic synthesis and potential environmental benefits (Potkin et al., 2019).

Solid-Phase Synthesis Techniques

A technique for the solid-phase synthesis of benzothiazoles and thiophenes based on resin-bound cyclic malonic acid ester was investigated by Huang and Tang (2003). This method involves reactions with aryl isothiocyanates and subsequent steps to achieve substituted 2-methylbenzothiazoles or thiophenes, underscoring the compound's utility in streamlined, efficient synthesis processes (Huang & Tang, 2003).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 2-methoxyphenyl isocyanate, have been used as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the biochemical properties of the targets.

Biochemical Pathways

For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This suggests that the compound might have favorable pharmacokinetic properties, leading to good bioavailability.

Result of Action

Similar compounds have shown diverse biological activities . This suggests that the compound might have similar effects, leading to changes in cellular functions and potentially contributing to its therapeutic effects.

Action Environment

The stability of similar compounds under various conditions suggests that the compound might also be stable under a range of environmental conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXGYIXWAULARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)

![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)

![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride](/img/structure/B1411894.png)

![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)